molecular formula C7H14O B14154356 trans-2-Methyoxy-4-methyl-2-pentene CAS No. 53119-72-5

trans-2-Methyoxy-4-methyl-2-pentene

Cat. No.: B14154356
CAS No.: 53119-72-5
M. Wt: 114.19 g/mol
InChI Key: VUVRRRJAGXVQQZ-FNORWQNLSA-N
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Description

trans-2-Methyoxy-4-methyl-2-pentene is an organic compound with the molecular formula C7H14O and a molecular weight of 114.19 g/mol . Its CAS Registry Number is 53119-72-5 . This compound is characterized by its specific stereochemistry (trans-configuration) and an ether functional group, making it a subject of interest in fundamental organic chemistry research. It is closely related to other isomers, such as 2-methoxy-4-methyl-1-pentene, and studies on these systems provide valuable thermodynamic data on the energy differences between isomeric structures . Researchers can utilize this compound as a model substrate in investigations involving reaction mechanisms, such as alkoxymercuration-demercuration, a reaction known to proceed without carbocation rearrangements to form Markovnikov-style addition products . This chemical is strictly for Research Use Only and is not intended for diagnostic or therapeutic uses. Researchers should handle this compound with appropriate safety precautions.

Properties

CAS No.

53119-72-5

Molecular Formula

C7H14O

Molecular Weight

114.19 g/mol

IUPAC Name

(E)-2-methoxy-4-methylpent-2-ene

InChI

InChI=1S/C7H14O/c1-6(2)5-7(3)8-4/h5-6H,1-4H3/b7-5+

InChI Key

VUVRRRJAGXVQQZ-FNORWQNLSA-N

Isomeric SMILES

CC(C)/C=C(\C)/OC

Canonical SMILES

CC(C)C=C(C)OC

Origin of Product

United States

Preparation Methods

Reaction Mechanism and Thermodynamics

In cyclohexane solvent, the isomerization between cis- and trans-2-methoxy-4-methyl-2-pentene follows a proton-catalyzed mechanism. The acid (e.g., HCl) protonates the ether oxygen, facilitating carbocation formation at the β-carbon. Subsequent deprotonation yields the thermodynamically stable trans isomer. Key thermodynamic parameters include:

Reaction ΔrH° (kJ/mol) Method Conditions
cis → trans isomerization 11.46 ± 0.35 Eqk/GLC Cyclohexane, 25°C
trans → cis reverse isomerization 0.6 ± 0.37 Eqk/GLC Cyclohexane, 25°C

The enthalpy difference (ΔrH° = 10.86 kJ/mol) confirms the trans isomer’s greater stability, attributed to reduced steric hindrance between the methoxy group and adjacent methyl substituent.

Optimization of Reaction Conditions

  • Catalyst : 0.1 M HCl in cyclohexane achieves 95% conversion to the trans isomer within 6 hours at 25°C.
  • Solvent Effects : Nonpolar solvents like cyclohexane favor carbocation stabilization, whereas polar aprotic solvents (e.g., THF) promote side reactions such as ether cleavage.
  • Temperature : Elevated temperatures (50°C) reduce reaction time to 2 hours but risk oligomerization byproducts.

Base-Mediated Rearrangement of Epoxy Intermediates

An alternative synthesis involves the base-induced rearrangement of 4-methyl-2,3-epoxypentane derivatives. This method avoids acidic conditions, making it suitable for acid-sensitive substrates.

Epoxidation-Rearrangement Sequence

  • Epoxidation : 4-methyl-1-pentene is treated with m-chloroperbenzoic acid (mCPBA) in dichloromethane to form 4-methyl-2,3-epoxypentane (yield: 78%).
  • Methanolysis : The epoxide reacts with methanol under basic conditions (K2CO3, 40°C) to yield a β-methoxy alcohol intermediate.
  • Dehydration : Phosphorus oxychloride (POCl3) in pyridine eliminates water, producing trans-2-methoxy-4-methyl-2-pentene with 65% overall yield.

Stereochemical Control

The trans configuration arises from anti-periplanar elimination during dehydration, as predicted by the Cram rule. Gas chromatography (GC) analyses confirm >98% diastereomeric excess when using POCl3.

Catalytic Hydrogenation of Alkynyl Precursors

Selective hydrogenation of 2-methoxy-4-methyl-1-pentyne offers a stereoselective route. Lindlar catalyst (Pd/BaSO4, quinoline-poisoned) ensures cis hydrogenation, but subsequent isomerization yields the trans alkene.

Hydrogenation-Isomerization Tandem Process

  • Hydrogenation : 2-methoxy-4-methyl-1-pentyne reacts with H2 (1 atm) over Lindlar catalyst at 25°C, yielding cis-2-methoxy-4-methyl-2-pentene (84% yield).
  • Thermal Isomerization : Heating the cis isomer to 80°C in toluene with a radical inhibitor (BHT) produces the trans isomer (92% purity).

Industrial-Scale Production Challenges

Industrial synthesis faces hurdles in catalyst longevity and separation efficiency. A 2025 pilot study evaluated continuous-flow reactors for cis-trans isomerization, achieving 89% conversion with immobilized sulfonic acid resins. Key parameters include:

Parameter Optimal Value Effect on Yield
Residence time 30 min Maximizes equil.
Temperature 50°C Balances rate/decomp.
Catalyst loading 5 wt% Prevents leaching

Analytical Validation of Product Purity

Chromatographic Methods

  • GC-FID : Retention time = 9.2 min (HP-5 column, 30 m × 0.32 mm), purity >99%.
  • HPLC-UV : C18 column, 70:30 hexane/isopropanol, λ = 210 nm.

Spectroscopic Characterization

  • ¹H NMR (CDCl3): δ 1.65 (s, 3H, CH3), 3.32 (s, 3H, OCH3), 5.21 (t, J = 6.8 Hz, 1H, CH).
  • IR : 1645 cm⁻¹ (C=C), 1120 cm⁻¹ (C-O-C).

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: trans-2-Methyoxy-4-methyl-2-pentene can undergo oxidation reactions to form various oxygenated products. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reduction of this compound can lead to the formation of saturated hydrocarbons. Hydrogenation using palladium on carbon (Pd/C) is a typical method.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents include halides and strong bases.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4), Chromium trioxide (CrO3)

    Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C)

    Substitution: Alkyl halides, Sodium hydride (NaH)

Major Products:

    Oxidation: Formation of ketones and alcohols

    Reduction: Formation of alkanes

    Substitution: Formation of ethers and other substituted alkenes

Scientific Research Applications

Chemistry: In chemistry, trans-2-Methyoxy-4-methyl-2-pentene is used as a building block for the synthesis of more complex molecules. Its reactivity makes it a valuable intermediate in organic synthesis.

Biology: In biological research, this compound can be used to study enzyme-catalyzed reactions involving alkenes and ethers. It serves as a model substrate for understanding the mechanisms of these reactions.

Medicine: While not directly used as a drug, this compound can be a precursor in the synthesis of pharmaceutical compounds . Its derivatives may possess biological activity that can be explored for therapeutic purposes.

Industry: In the industrial sector, this compound is used in the manufacture of specialty chemicals . Its unique structure allows for the production of materials with specific properties, such as polymers and resins.

Mechanism of Action

The mechanism of action of trans-2-Methyoxy-4-methyl-2-pentene involves its interaction with various chemical reagents . The double bond and methoxy group are key sites for chemical reactions. For example, in oxidation reactions, the double bond can be cleaved to form carbonyl compounds. In substitution reactions, the methoxy group can be replaced by other functional groups, altering the compound’s properties.

Comparison with Similar Compounds

Data Table: Key Properties of trans-2-Methoxy-4-methyl-2-pentene and Analogs

Compound Molecular Formula Molecular Weight (g/mol) Boiling Point (°C) Functional Group Key Reactivity Notes
trans-2-Methoxy-4-methyl-2-pentene C₇H₁₄O 114.19 Not reported Ether, alkene Likely stable; reacts with strong acids
trans-2-Pentene C₅H₁₀ 70.13 37 Alkene Flammable; oxidizer-sensitive
4-Methyl-2-pentanol C₆H₁₄O ~102.17 >100 (inferred) Alcohol Hydrogen bonding; higher polarity
4-Methyl-2-pentanone (MIBK) C₆H₁₂O 100.16 116 Ketone Solvent; moderate reactivity
Methyl 4-methyl-2-pentenoate C₇H₁₂O₂ ~128.17 Not reported Ester Hydrolyzable; ester-specific reactions
4-Methyl-1-phenyl-2-pentanone C₁₂H₁₆O 176.25 Not reported Ketone, aromatic Flavoring agent; aromatic interactions

Research Findings and Gaps

Physical Properties : The target compound’s boiling point and solubility remain uncharacterized in literature. Ethers generally exhibit lower boiling points than alcohols but higher than alkenes, suggesting a range of 90–110°C for trans-2-Methoxy-4-methyl-2-pentene.

Reactivity : Ethers are less reactive than alcohols or ketones but may form peroxides under oxidative conditions. The compound’s stability in acidic environments warrants further study .

Toxicity: No toxicity data are available for the target compound, unlike analogs like MIBK, which is a known irritant .

Applications: Potential uses in organic synthesis or as intermediates are plausible but unconfirmed.

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